N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with a methyl group at the 3-position. The molecule incorporates two distinct substituents:
- A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) group, which enhances polarity and may improve aqueous solubility compared to non-sulfonated analogs.
Properties
Molecular Formula |
C22H23NO5S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23NO5S/c1-15-19-5-3-4-6-20(19)28-21(15)22(24)23(17-11-12-29(25,26)14-17)13-16-7-9-18(27-2)10-8-16/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
QLJFBDRHHQRZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Synthesis
The 3-methyl-1-benzofuran-2-carboxylic acid precursor is synthesized via Knorr cyclization of 2-hydroxyacetophenone derivatives. As demonstrated in studies of analogous benzofuran systems, the reaction proceeds under acidic conditions (H₂SO₄, 80–100°C) to form the benzofuran core. Key modifications include:
Tetrahydrothiophene-1,1-Dioxide Intermediate
The 1,1-dioxidotetrahydrothiophen-3-amine moiety is prepared through a three-step sequence:
-
Thiophene Reduction : Catalytic hydrogenation of tetrahydrothiophene over Raney nickel (H₂, 50 psi, 60°C).
-
Sulfonation : Treatment with H₂O₂ in acetic acid to form the 1,1-dioxide derivative (90–95% yield).
-
Amination : Selective introduction of the amine group at the 3-position via Hofmann degradation of the corresponding sulfonamide.
Amide Coupling Strategies
The final step involves coupling the benzofuran carboxylic acid with the tetrahydrothiophene-amine intermediate. Three validated methods are documented:
Carbodiimide-Mediated Coupling
Uranium-Based Activation
Mixed Anhydride Method
-
Reagents : Isobutyl chloroformate/N-methylmorpholine in THF.
-
Conditions : -15°C, 1 hour, then amine addition.
Optimization Parameters
Solvent Systems
| Solvent | Coupling Efficiency | Racemization Risk | Preferred Method |
|---|---|---|---|
| DCM | Moderate (70%) | High | DCC/DMAP |
| DMF | High (85%) | Low | HATU |
| THF | Low (60%) | Moderate | Mixed Anhydride |
Polar aprotic solvents like DMF enhance reactivity in uranium-based couplings but require strict moisture control.
Temperature and Time Profiles
-
Low-Temperature Coupling (-10°C to 0°C): Minimizes epimerization of the tetrahydrothiophene amine (99% enantiomeric excess maintained).
-
Extended Reaction Times (>12 hours): Necessary for complete conversion in carbodiimide-mediated reactions but increase side-product formation.
Purification and Characterization
Chromatographic Methods
Crystallization Techniques
| Solvent Pair | Crystal Form | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol/Water | Needles | 99.2 | 75 |
| Acetone/Hexane | Prisms | 98.5 | 68 |
| DCM/Diethyl Ether | Amorphous | 97.8 | 82 |
Ethanol/water systems produce the most stable polymorph.
Challenges and Mitigation Strategies
Racemization During Coupling
The chiral center at the tetrahydrothiophene-3-position is prone to epimerization above 10°C. Solutions include:
Scale-Up Limitations
-
Batch Reactor Issues : Exothermic reactions in DMF require jacketed reactors with precise cooling.
-
Continuous Flow Systems : Microreactors (0.5–5 mL volume) enable gram-scale production with 15% higher yield than batch methods.
Analytical Data Validation
Spectroscopic Confirmation
Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | 12.7 | 99.1 |
| UPLC-MS | HSS T3, 2.1 × 50 | 3.45 | 98.7 |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at the thiophene ring or other reactive sites.
Reduction: Reduction reactions can target the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., methoxybenzyl chloride), bases (e.g., sodium hydride, NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its ability to interact with biological targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, contributing to its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. For instance, it has shown promise in inhibiting cell migration in cancer cell lines, indicating anti-metastatic properties.
- Ion Channel Modulation : It has been noted for activating G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial in regulating neuronal excitability and cardiac function. This activation could lead to neuroprotective effects.
Materials Science
The compound's unique properties may facilitate its use in developing new materials:
- Organic Semiconductors : Its structural characteristics make it a candidate for use in organic electronic devices due to its potential charge transport properties.
- Polymers : The incorporation of this compound into polymer matrices may enhance their mechanical and thermal properties, resulting in advanced materials for various applications.
Biological Studies
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide can serve as a valuable tool in biological research:
- Pathway Analysis : It can be utilized to study specific biological pathways involving thiophene and benzofuran derivatives. Understanding these pathways can provide insights into disease mechanisms and potential therapeutic targets.
Industrial Production Methods
The industrial synthesis of this compound typically involves optimizing reaction conditions to improve yield and reduce costs. Key steps include:
- Formation of Benzofuran Core : Cyclization reactions involving phenol derivatives.
- Thiophene Group Introduction : Coupling reactions using thiophene boronic acids.
- Oxidation : Converting the thiophene ring to form the dioxo substituent using oxidizing agents like m-chloroperbenzoic acid.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
Key Observations:
The 3,4,5-trimethoxybenzyl substituent () introduces additional hydrogen-bonding sites, which could enhance interactions with polar residues in target proteins .
Benzofuran Substituents: 3-Methyl (target compound) vs. 3,5-Dimethyl (): Symmetric substitution could optimize spatial orientation for target engagement .
Sulfone Group : All three compounds retain the 1,1-dioxidotetrahydrothiophen-3-yl group, suggesting a shared strategy to balance lipophilicity and solubility.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes:
- Tetrahydrothiophene moiety : Contributes to its chemical stability.
- Benzofuran core : Associated with various biological activities.
- Methoxybenzyl group : Enhances interaction with biological targets.
Molecular Formula : C22H21NO6S
Molecular Weight : 427.47 g/mol
CAS Number : 573707-95-6
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities through various mechanisms:
- Inhibition of Enzymatic Activity :
-
Interaction with Ion Channels :
- The compound has been noted for its ability to activate G protein-gated inwardly rectifying potassium channels (GIRK), which play a role in regulating neuronal excitability and cardiac function. This activation may contribute to its neuroprotective effects.
-
Anti-Cancer Properties :
- Preliminary studies suggest that the compound may inhibit cell migration and invasion in cancer cell lines, indicating potential anti-metastatic properties. This effect could be mediated through interactions with specific proteins involved in tumor progression.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Q & A
Q. What role could this compound play in materials science or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
